

The Selective PIP5K1C Inhibitor PIP5K1C-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *Pip5K1C-IN-1*

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Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C), also known as PIP5K1γ, is a lipid kinase that plays a critical role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key second messenger and a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] PIP5K1C is highly expressed in the brain and dorsal root ganglia (DRG) neurons and has emerged as a promising therapeutic target for chronic pain and certain types of cancer.[2][3]

This technical guide provides an in-depth overview of **PIP5K1C-IN-1** (also referred to as Compound 30), a potent and selective inhibitor of PIP5K1C. We will also discuss a related well-characterized selective inhibitor, UNC3230, to provide a broader context for researchers in the field. This document details their mechanism of action, inhibitory activity, selectivity, and the experimental protocols used for their characterization.

Mechanism of Action

PIP5K1C-IN-1 and other selective inhibitors like UNC3230 act by targeting the enzymatic activity of PIP5K1C, thereby reducing the cellular levels of PI(4,5)P2.[2] UNC3230 has been shown to be an ATP-competitive inhibitor of PIP5K1C.[4] By blocking the synthesis of PI(4,5)P2, these inhibitors can modulate downstream signaling pathways that are dependent

on this crucial lipid second messenger. In the context of pain, this includes the signaling of G protein-coupled receptors (GPCRs) and the sensitization of the TRPV1 channel, both of which are implicated in nociceptive signaling.[1][2] In cancer, PIP5K1C inhibition can affect pathways related to autophagy and lysosomal function, particularly in cells deficient in other PI(4,5)P2 synthesis pathways.[3][5]

Inhibitor Activity and Selectivity

The development of potent and selective inhibitors is crucial for validating PIP5K1C as a therapeutic target and for advancing drug discovery programs. Below is a summary of the in vitro and cellular activities of **PIP5K1C-IN-1** and UNC3230.

Quantitative Data Summary

Inhibitor	Target	IC50	Cellular Inhibition	Notes
PIP5K1C-IN-1 (Compound 30)	PIP5K1C	0.80 nM[6]	91% inhibition at 1 μ M in H1-HeLa cells[7]	Exhibits high kinase selectivity and low total clearance in mice.[6][7]
UNC3230	PIP5K1C	~41 nM[2][8]	Reduces membrane PI(4,5)P2 levels by ~45% at 100 nM in DRG neurons.[8]	Also inhibits PIP4K2C.[2] ATP-competitive inhibitor.[4]

Table 1: Inhibitory Activity of Selective PIP5K1C Inhibitors

Kinase Selectivity Profile

A critical aspect of a chemical probe or drug candidate is its selectivity against other kinases.

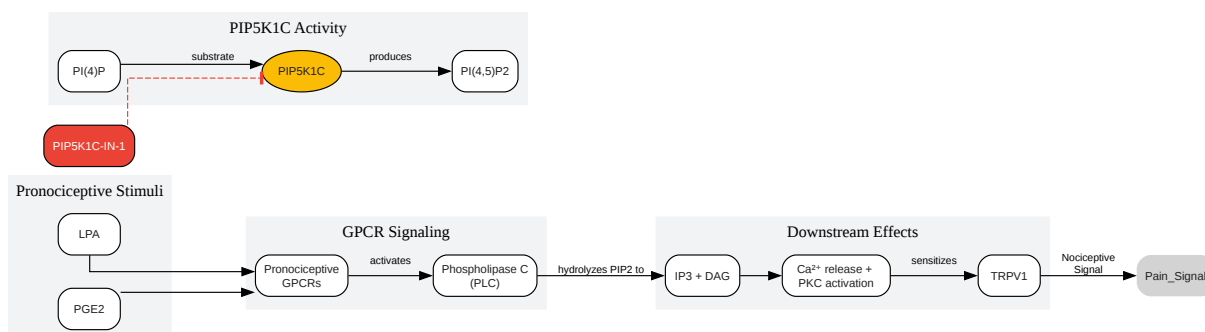
PIP5K1C-IN-1 (Compound 30) has been profiled against a large panel of lipid and protein kinases and was found to be highly selective. In a KiNativ cellular kinase profiling assay using Jurkat cell lysates, it showed less than 50% inhibition against other kinases at a concentration

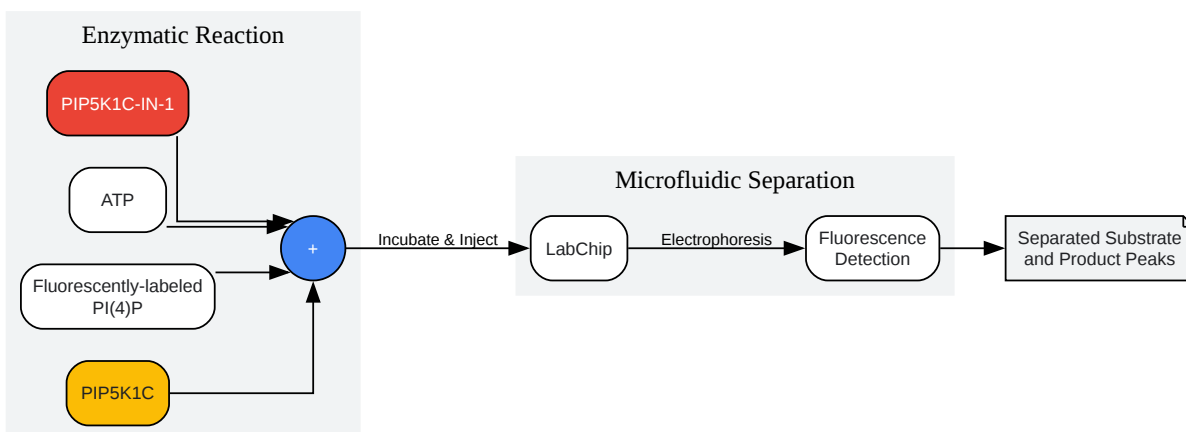
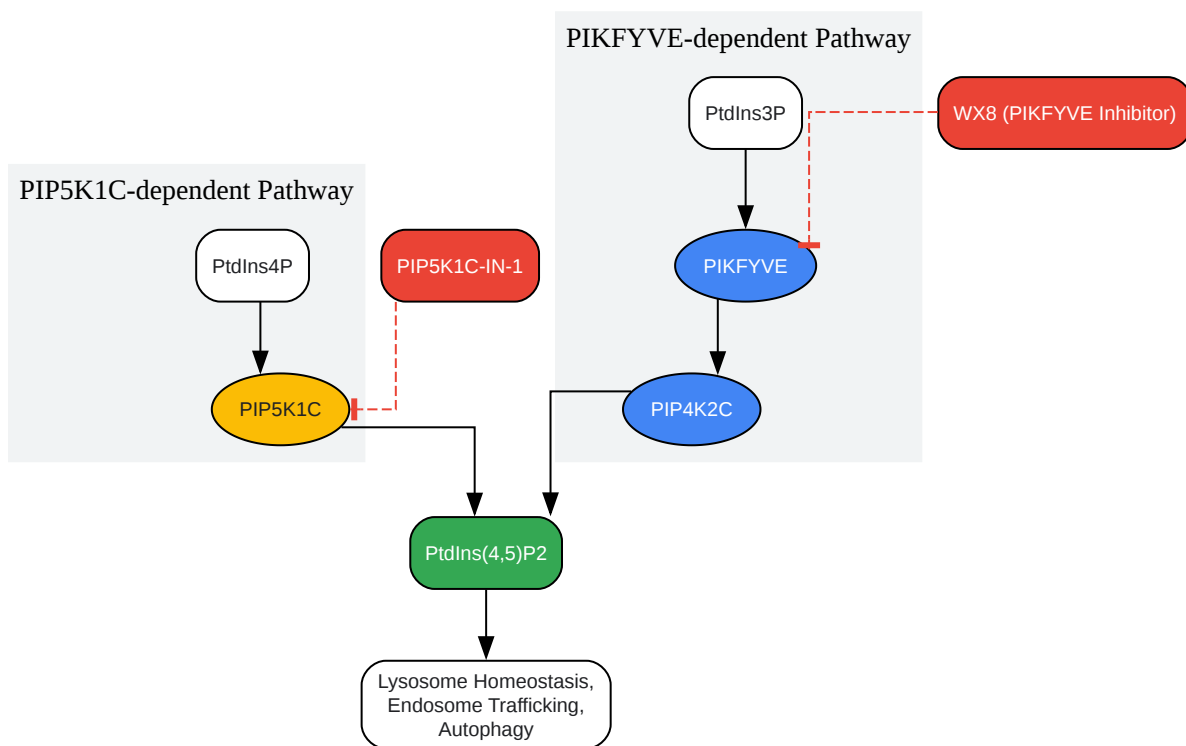
of 1 μM .^[7] The detailed kinase panel data is available in the supplementary information of the original publication.^[7]

UNC3230 was screened against 148 kinases and showed selectivity for PIP5K1C and PIP4K2C.^[2] It did not significantly interact with the closely related PIP5K1A at concentrations up to 10 μM .^[2]^[9] The DiscoverX Selectivity Profile score for UNC3230 was 0.12, indicating high selectivity.^[2]

Signaling Pathways and Experimental Workflows

Understanding the signaling context in which PIP5K1C operates is essential for interpreting the effects of its inhibitors. The following diagrams illustrate key pathways and experimental workflows.





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